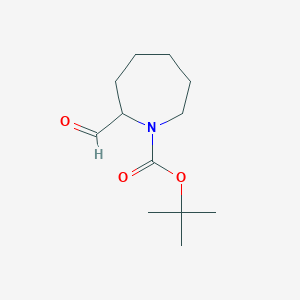
Tert-butyl 2-formylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound that is structurally related to various tert-butyl carboxylate derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. Although the specific compound tert-butyl 2-formylazepane-1-carboxylate is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied.
Synthesis Analysis
The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves starting from commercially available precursors and employing techniques like intramolecular cyclization. For example, the synthesis of the key intermediate of Rho–Kinase inhibitor K-115 was achieved through a Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . This method could potentially be adapted for the synthesis of tert-butyl 2-formylazepane-1-carboxylate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined using X-ray analysis, revealing details about the conformation of the cyclopropane ring and the peptide bond . Such structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Tert-butyl carboxylate derivatives participate in a range of chemical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which can be used to modify the benzene ring or introduce various functional groups . Similarly, lithiated tert-butyl cyclopropanecarboxylates react with different electrophiles to yield α-substituted esters . These reactions highlight the versatility of tert-butyl carboxylate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compound. The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability .
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and used as an intermediate in the development of small molecule anticancer drugs, highlighting its significance in medicinal chemistry. A rapid and high-yield synthetic method has been established, emphasizing its importance in the synthesis of drug intermediates【source】(https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt).
- Another application involves its use in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This underlines its utility in materials science, particularly in the development of novel macromolecular structures【source】(https://consensus.app/papers/synthesis-characterization-watersoluble-dendritic-pesak/a3595d29d68c5b3ca9e6ff479c34e7ac/?utm_source=chatgpt).
Catalysis and Organic Transformations
- It serves as a precursor in highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives. This application showcases its role in catalysis and organic synthesis, contributing to the production of valuable chiral compounds【source】(https://consensus.app/papers/highly-hydroformylation-2r2tertbutylδ413oxazoline-kollár/7c9da75843835713b5db9321aee88ab4/?utm_source=chatgpt).
- In the context of organic synthesis, it has been utilized in the coupling of arylboronic acids with a partially reduced pyridine derivative, demonstrating its versatility in facilitating bond-forming reactions that are foundational to organic chemistry【source】(https://consensus.app/papers/coupling-acids-partially-reduced-pyridine-derivative-wustrow/7aa71723e1e35d419729a78b4a7efdfc/?utm_source=chatgpt).
Molecular Interaction Studies
- Research has also explored its interaction with free-base and metallo-phthalocyanines, revealing insights into supramolecular chemistry through photophysical investigations. This highlights its potential in studying non-covalent interactions and understanding molecular electronics【source】(https://consensus.app/papers/investigations-interaction-freebase-ray/97eef8293c7e5bb4842ee0126031f581/?utm_source=chatgpt).
Drug Development and Pharmacology
- Its derivatives have been synthesized for potential use in treating tumor viruses, underscoring its relevance in pharmacological research and drug development. This includes the synthesis of key intermediates for CDK9 inhibitors and Ibrutinib, providing a foundation for the development of novel therapeutic agents【source】(https://consensus.app/papers/synthesis-tertbutyl-hu/43717d47e82658b48cdc4c3c474e1a5f/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-formylazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXGCZFWGOISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439629 |
Source


|
| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formylazepane-1-carboxylate | |
CAS RN |
146337-41-9 |
Source


|
| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
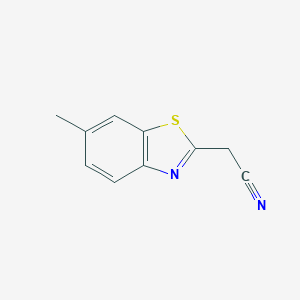
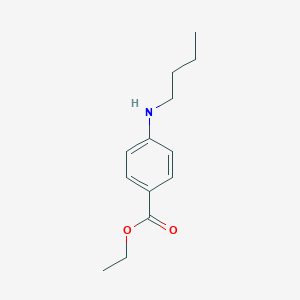
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
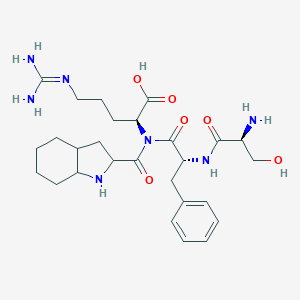
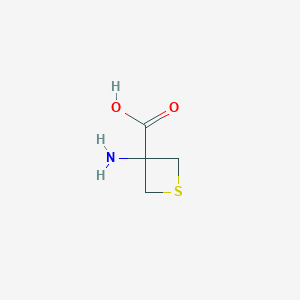
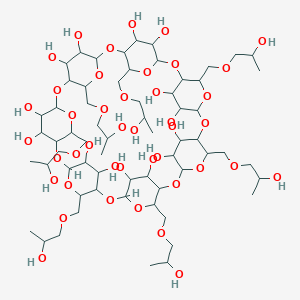
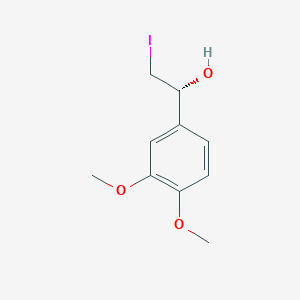
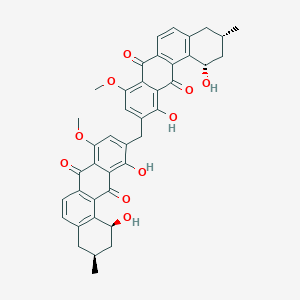
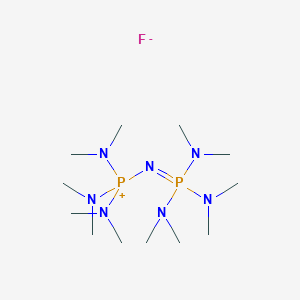
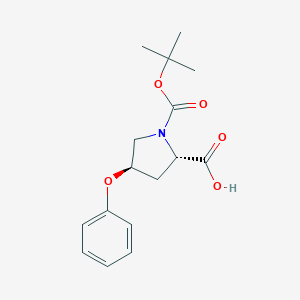

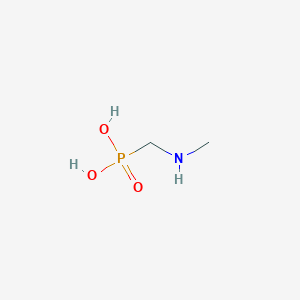
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)